molecular formula C13H13NO B3046184 2-methoxy-N-phenylaniline CAS No. 1207-92-7

2-methoxy-N-phenylaniline

Cat. No.: B3046184
CAS No.: 1207-92-7
M. Wt: 199.25 g/mol
InChI Key: WENVDHCIJJBBGF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-N-phenylaniline can be synthesized through several methods. One common approach involves the reaction of aniline with methoxybenzene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar catalysts and conditions. The process is optimized for yield and purity, often involving multiple steps to refine the product and remove impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Methoxy-N-phenylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic effects, including its role as a precursor in drug synthesis, is ongoing.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 2-methoxy-N-phenylaniline exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological responses. The exact pathways depend on the context of its use, whether in chemical reactions or biological studies .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-N-phenylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs. Its methoxy group and phenyl substitution make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-methoxy-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENVDHCIJJBBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448039
Record name 2-methoxyphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207-92-7
Record name 2-methoxyphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 L three neck flask was charged with 2-methoxyaniline (17.65 g, 143 mmol) , bromobenzene (15 g, 96 mmol), Pd2(dba)3 (1.75 g, 1.91 mmole), S-Phos (1.56 g, 3.82 mmol), sodium tert-butoxide (18.36 g, 101 mmol) and 400 mL of xylene. The reaction mixture was refluxed for 4 hours. The product was isolated by column chromatography (5% EtOAc in hexanes) to yield the desired product. (18 g, 94%)
[Compound]
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three
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1 L
Type
reactant
Reaction Step One
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17.65 g
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reactant
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15 g
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1.56 g
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reactant
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18.36 g
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reactant
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1.75 g
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catalyst
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400 mL
Type
solvent
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[Compound]
Name
hexanes
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Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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